

# GNF-2-PEG-acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: GNF-2-PEG-acid

Cat. No.: B15144735

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GNF-2-PEG-acid**, a derivative of the allosteric Bcr-Abl inhibitor GNF-2. This document details its chemical structure, physicochemical properties, and the biological activity of the parent compound. It also includes detailed experimental protocols and signaling pathway diagrams to support its application in research and drug development.

## Core Compound: GNF-2

GNF-2 is a potent and selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase. It binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity. This allosteric inhibition mechanism makes GNF-2 a valuable tool for studying Bcr-Abl signaling and a promising candidate for overcoming resistance to ATP-competitive inhibitors.

## Chemical and Physical Properties of GNF-2

The chemical and physical properties of GNF-2 are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide	
Synonyms	GNF 2, Bcr-Abl inhibitor GNF-2	
CAS Number	778270-11-4	[1]
Molecular Formula	C <sub>18</sub> H <sub>13</sub> F <sub>3</sub> N <sub>4</sub> O <sub>2</sub>	[1]
Molecular Weight	374.32 g/mol	[1]
Appearance	Crystalline solid	
Purity	≥98%	[1]
Solubility	DMSO: 10 mg/mL (~26.71 mM); DMF: 25 mg/mL; Ethanol: 0.25 mg/mL	
Storage Temperature	-20°C	

## Biological Activity of GNF-2

GNF-2 exhibits potent and selective inhibitory activity against the Bcr-Abl kinase and demonstrates anti-proliferative and pro-apoptotic effects in Bcr-Abl-expressing cells.

Assay/Cell Line	IC <sub>50</sub> Value	Reference(s)
Bcr-Abl Tyrosine Kinase Activity	267 nM	[1]
Ba/F3.p210 Cell Proliferation	138 nM	[2]
K562 Cell Proliferation	273 nM	[2]
SUP-B15 Cell Proliferation	268 nM	[2]
Ba/F3.p210E255V Cell Proliferation	268 nM	[2]
Ba/F3.p185Y253H Cell Proliferation	194 nM	[3]

## GNF-2-PEG-acid: Structure and Properties

**GNF-2-PEG-acid** is a derivative of GNF-2 that has been functionalized with a polyethylene glycol (PEG) linker terminating in a carboxylic acid. This modification is often used to create fluorescent probes or to facilitate bioconjugation.[4] Based on commercially available information for the compound with CAS number 274927-69-0, the molecular formula is C<sub>26</sub>H<sub>27</sub>F<sub>3</sub>N<sub>4</sub>O<sub>7</sub>, corresponding to a molecular weight of 564.51 g/mol . This suggests the attachment of a PEG linker with four repeating ethylene glycol units (PEG4) to the GNF-2 core.

While the exact attachment point is not definitively published, chemical principles suggest that the PEG-acid linker is most likely attached to the benzamide nitrogen of GNF-2, forming a stable amide bond.

Inferred Structure of GNF-2-PEG4-acid:

The image you are requesting does not exist or is no longer available.

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Caption: Inferred chemical structure of GNF-2-PEG4-acid.

## Physicochemical Properties of GNF-2-PEG-acid

Property	Value	Reference(s)
CAS Number	2749287-69-0	
Molecular Formula	C <sub>26</sub> H <sub>27</sub> F <sub>3</sub> N <sub>4</sub> O <sub>7</sub>	
Molecular Weight	564.51 g/mol	
Appearance	Solid	
Primary Use	Labeled chemical, fluorescent probe	[4]

## Experimental Protocols

### Synthesis of GNF-2-PEG-acid

This protocol describes a representative method for the synthesis of **GNF-2-PEG-acid** by conjugating an amine-reactive PEG-acid to GNF-2. This procedure is based on standard bioconjugation techniques.

Materials:

- GNF-2
- Amine-PEG4-acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 0.1 M MES buffer (pH 6.0)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Reverse-phase HPLC system for purification
- Mass spectrometer and NMR for characterization

Procedure:

- Activation of PEG-acid: In a dry reaction vessel, dissolve Amine-PEG4-acid (1.2 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated PEG-acid.
- Conjugation to GNF-2: In a separate vessel, dissolve GNF-2 (1 equivalent) in anhydrous DMF. Add the solution of the activated PEG-acid dropwise to the GNF-2 solution. Let the reaction proceed at room temperature for 12-24 hours with continuous stirring.
- Work-up: Quench the reaction by adding a small amount of water. Dilute the mixture with DCM and wash sequentially with 0.1 M MES buffer (pH 6.0), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by reverse-phase HPLC to isolate the **GNF-2-PEG-acid** conjugate.
- Characterization: Confirm the identity and purity of the final product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

## Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of GNF-2 and its derivatives on the proliferation of Bcr-Abl-positive cell lines.[\[3\]](#)

### Materials:

- Bcr-Abl-positive cell line (e.g., K562)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- GNF-2 or **GNF-2-PEG-acid** dissolved in DMSO to prepare a stock solution
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

### Procedure:

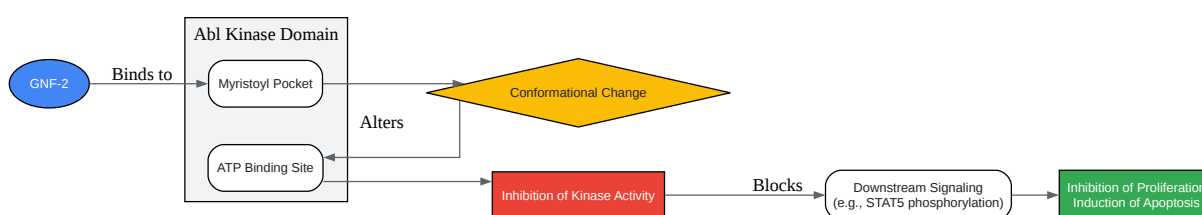
- Cell Seeding: Seed the Bcr-Abl-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Treatment: Prepare serial dilutions of GNF-2 or **GNF-2-PEG-acid** in culture medium. Add 100  $\mu$ L of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the log of the compound concentration.

## Signaling Pathways and Experimental Workflows

### GNF-2 Mechanism of Action in Bcr-Abl Inhibition

GNF-2 acts as an allosteric inhibitor of the Bcr-Abl kinase. The following diagram illustrates its mechanism of action.

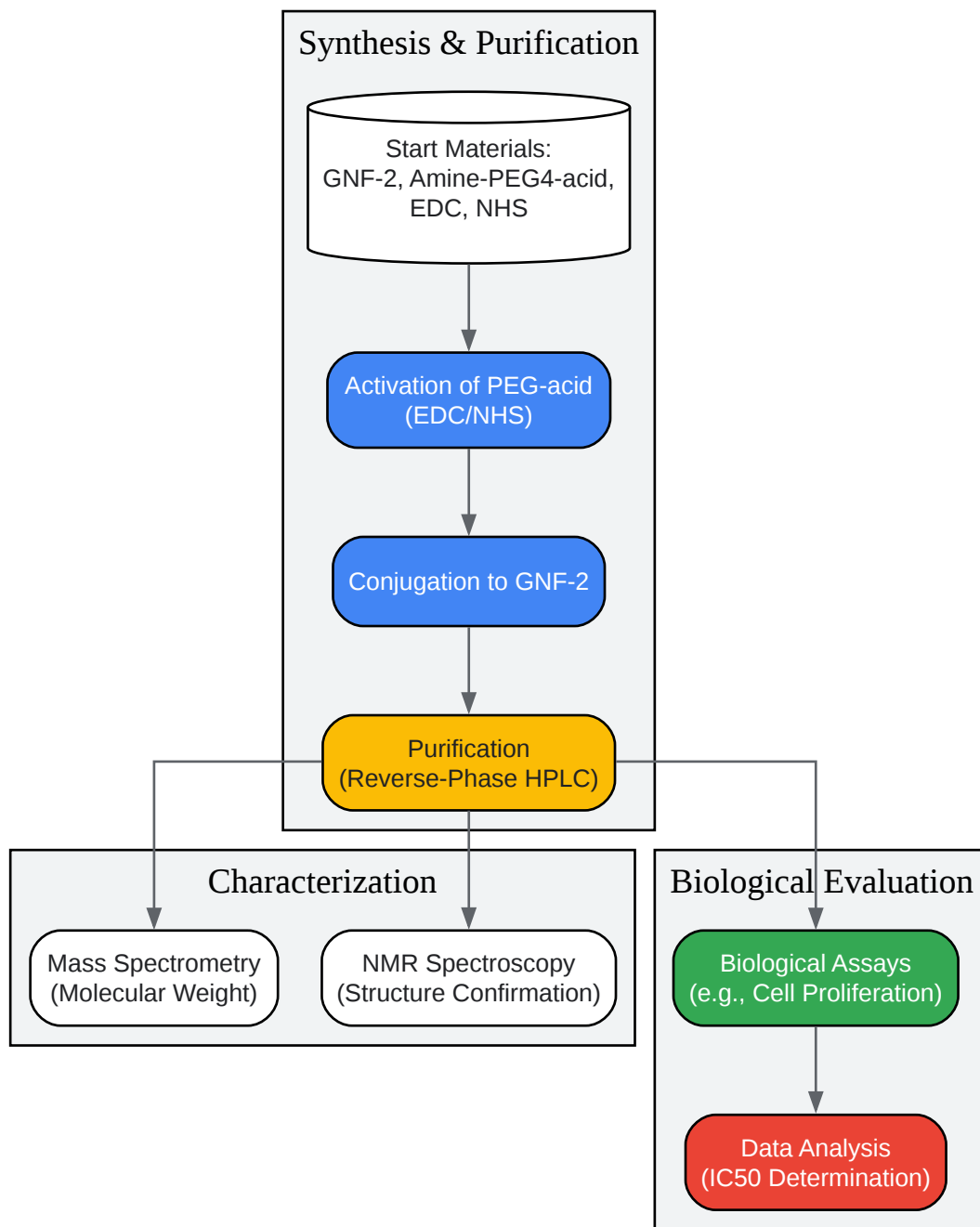


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Caption: GNF-2 binds to the myristoyl pocket, inducing a conformational change that inhibits Bcr-Abl kinase activity.

### Experimental Workflow for GNF-2-PEG-acid Synthesis and Evaluation

The following diagram outlines the key steps in the synthesis, purification, and biological evaluation of **GNF-2-PEG-acid**.



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Caption: Workflow for the synthesis, characterization, and biological testing of **GNF-2-PEG-acid**.



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